rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol
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Overview
Description
rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol: is a complex organic compound that belongs to the class of cyclopentapyrrol derivatives This compound is characterized by its unique octahydrocyclopenta[c]pyrrol structure, which is further substituted with a benzyl group at the 2-position and a hydroxyl group at the 4-position
Preparation Methods
The synthesis of rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the cyclopentapyrrol core.
Hydroxylation: The hydroxyl group at the 4-position is introduced through a hydroxylation reaction, which can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the benzyl group to a methyl group using hydrogenation catalysts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers investigate its biological activity, including its potential antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
rac-(3aR,4R,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol: can be compared with similar compounds, such as:
rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol: This compound has a methyl group instead of a benzyl group, which affects its chemical reactivity and biological activity.
rac-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: Lacking the benzyl group, this compound has different physical and chemical properties, making it less versatile in certain applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
913575-09-4 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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